Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride . This nomenclature reflects its structural features:
- Ethyl acetate backbone : The core structure includes an ethyl ester group (CH₃CH₂O−) linked to an acetyloxy moiety (−O−C(=O)−).
- Phenoxy substituent : A benzene ring substituted with:
- A methoxy group (−OCH₃) at position 2.
- A 1-aminoethyl group (−CH(CH₃)NH₂) at position 4.
- Hydrochloride salt : The primary amine group of the 1-aminoethyl substituent is protonated and paired with a chloride counterion.
Structural representation :
- SMILES notation :
CCOC(=O)COC1=CC=C(C(N)C)C=C1OC.Cl. - Key functional groups : Ester, ether, secondary amine, and aromatic rings (Figure 1).
CAS Registry Number and Alternative Designations
Molecular Formula and Weight Analysis
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₂₀ClNO₄ |
| Molecular weight | 289.76 g/mol |
| Elemental composition | Carbon: 53.89%, Hydrogen: 6.96%, Chlorine: 12.24%, Nitrogen: 4.83%, Oxygen: 22.08% |
The formula is derived from:
- Ethyl acetate moiety : C₄H₈O₂.
- Phenoxy group with substituents : C₉H₁₂NO₂.
- Hydrochloride counterion : HCl.
Salt Formation Rationale: Hydrochloride Counterion Considerations
The hydrochloride salt form is critical for:
- Enhanced solubility : Protonation of the amine group (−NH₂ → −NH₃⁺) increases polarity, improving water solubility.
- Stability : The ionic form reduces hygroscopicity and oxidative degradation compared to the free base.
- Bioavailability : Ionic compounds often exhibit better absorption in biological systems due to improved dissolution kinetics.
Mechanism of formation : The free base (ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate) reacts with hydrochloric acid (HCl) in a stoichiometric acid-base reaction, yielding the hydrochloride salt.
Properties
IUPAC Name |
ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4.ClH/c1-4-17-13(15)8-18-11-6-5-10(9(2)14)7-12(11)16-3;/h5-7,9H,4,8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUYTHMYIJRRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C(C)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Chiral Intermediate (S)-(-)-1-(4-Methoxyphenyl)ethylamine
- Starting Materials: 4-methoxyacetophenone and (S)-(-)-α-methylbenzylamine.
- Reaction Conditions: The mixture is refluxed in toluene with p-toluenesulfonic acid as a catalyst for 10-12 hours. The water formed is removed azeotropically using a Dean-Stark trap.
- Isolation: After cooling, the reaction mixture is washed with sodium carbonate and brine, dried over sodium sulfate, and concentrated to yield an intermediate imine compound.
Catalytic Hydrogenation and Salt Formation
- Hydrogenation: The imine intermediate is subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) in ethyl acetate under a hydrogen atmosphere at 35-40°C for 6-12 hours.
- Salt Formation: The resulting amine is reacted with p-toluenesulfonic acid in ethyl acetate at 45-50°C to form a crystalline p-toluenesulfonic acid salt.
- Free Base Recovery: The salt is then basified with sodium hydroxide and extracted to obtain the free base amine.
Final Hydrogenation and Hydrochloride Salt Formation
- Second Hydrogenation: The free base amine is again hydrogenated with 10% Pd/C in methanol at 50-55°C for 10-12 hours.
- Hydrochloride Salt Formation: The crude amine is treated with isopropanol and 14% isopropanol/hydrochloric acid solution, followed by concentration and crystallization from ethyl acetate to afford this compound as a white crystalline solid.
Summary Table of Key Reaction Conditions
| Step | Reactants/Conditions | Temperature (°C) | Time (hours) | Solvent | Catalyst/Reagent | Product Form |
|---|---|---|---|---|---|---|
| Imine formation | 4-methoxyacetophenone + (S)-(-)-α-methylbenzylamine + PTSA | Reflux (toluene) | 10-12 | Toluene | p-toluenesulfonic acid (PTSA) | Imine intermediate (syrup) |
| Catalytic hydrogenation | Imine intermediate + Pd/C + H2 | 35-40 | 6-12 | Ethyl acetate | 10% Pd/C | Amine p-toluenesulfonic acid salt (solid) |
| Free base extraction | Salt + NaOH + MDC extraction | Room temp | - | Water / MDC | NaOH | Free base amine (liquid) |
| Second hydrogenation | Free base + Pd/C + H2 | 50-55 | 10-12 | Methanol | 10% Pd/C | Crude amine (syrup) |
| Hydrochloride salt formation | Crude amine + IPA + 14% IPA/HCl | 25-30 | 0.5 | Ethyl acetate | HCl | Hydrochloride salt (crystalline solid) |
Analytical and Research Findings
- Yield and Purity: The final hydrochloride salt is obtained with high yield (~105 g from 100 g scale) and excellent chiral purity (100% by HPLC).
- Melting Point: 178.2-180.0°C, indicating high crystallinity and purity.
- Optical Rotation: [α]25D +79° (c=0.25 in MeOH), confirming the stereochemical integrity of the product.
- IR Spectroscopy: Key absorption bands include 3006, 2837, 2523, 1613, 1586, 1518, 1478, 1250, 1232, 1158, 1034, 1010, 828, 808, 681, 565 cm^-1, consistent with the functional groups present in the molecule.
Alternative Synthetic Routes and Related Compounds
While the main preparation route involves catalytic hydrogenation of imine intermediates, other patents describe related synthetic strategies involving:
- Use of oxalyl chloride and lithium salts of chiral auxiliaries to prepare chiral amines.
- Alkylation steps with methyl iodide in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (-78°C).
- Conversion of intermediates via hydrolysis and reduction steps to yield the target amine.
These methods emphasize stereoselectivity and control over chiral centers, crucial for the biological activity of the compound.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : Treatment with NaOH (1 N) in THF/water at room temperature for 16 hours cleaves the ester to form the corresponding carboxylic acid .
-
Acidic Hydrolysis : Exposure to HCl (1 M) in ethanol at reflux yields 2-(4-(1-aminoethyl)-2-methoxyphenoxy)acetic acid .
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Basic (saponification) | 1 N NaOH, THF, H₂O, rt | 2-(4-(1-aminoethyl)-2-methoxyphenoxy)acetic acid | 85% | |
| Acidic | 1 M HCl, ethanol, reflux | Same as above | 78% |
Nucleophilic Substitution
The aminoethyl group participates in substitution reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of LiHMDS at −78°C to form N-alkylated derivatives .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in DMF with DIPEA yields amide derivatives .
Key Reaction Pathway :
Example: Methylation with CH₃I produces ethyl [4-(1-(methylamino)ethyl)-2-methoxyphenoxy]acetate .
Oxidation and Reduction
-
Oxidation : The aminoethyl side chain is oxidized by KMnO₄ in acidic conditions to form a ketone intermediate, which further reacts to yield carboxylic acids .
-
Reduction : Catalytic hydrogenation (10% Pd/C, H₂, ethyl acetate) reduces the aromatic ring’s methoxy group to a hydroxyl group under high pressure .
Table 2: Redox Reactions
Electrophilic Aromatic Substitution
The methoxy-substituted ring undergoes nitration and sulfonation:
-
Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce a nitro group at the para position relative to the methoxy group.
-
Sulfonation : Fuming H₂SO₄ at 100°C adds a sulfonic acid group.
Condensation Reactions
The amino group facilitates Schiff base formation:
-
Reacts with aldehydes (e.g., 4-hydroxy-2-methoxybenzaldehyde) in ethanol at 70°C to form imines, which are stabilized by resonance from the methoxy group .
Example :
Application: Used to synthesize antitumor agents via 1,3,4-oxadiazole moieties .
Complexation with Metals
The amino and ester groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous ethanol, forming colored complexes studied for catalytic applications .
Degradation Pathways
-
Photodegradation : Exposure to UV light (254 nm) in methanol results in cleavage of the ester group, forming 4-(1-aminoethyl)-2-methoxyphenol.
-
Thermal Decomposition : At >200°C, decarboxylation occurs, releasing CO₂ and generating ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]methane.
Scientific Research Applications
Scientific Research Applications of Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride
This compound is a chemical compound with potential applications across various scientific disciplines. Its primary use is in biochemical research, especially in proteomics. The compound is also investigated for its biological activities in pharmacological research.
Preparation Methods
The synthesis of this compound involves multiple steps. Typically, the process starts with materials like 4-(2-methoxyphenoxy)acetic acid and ethylamine. The reaction often uses a solvent, such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the reaction. Industrial production might use continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound, leading to the formation of corresponding carboxylic acids or ketones.
- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to form alcohols or amines.
- Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles under specific conditions.
Applications in Scientific Research
This compound is used in various scientific fields:
- Chemistry: It serves as a building block in synthesizing complex organic molecules.
- Biology: The compound is used in studying biochemical pathways and protein interactions.
- Medicine: Research is ongoing to explore its potential therapeutic effects, especially in developing new drugs.
- Industry: It is used in producing specialty chemicals and as an intermediate in various industrial processes.
Biological Activities
This compound is of interest in pharmacological research because of its potential biological activities.
Antibacterial Activity: Recent studies have shown its antibacterial properties against various bacterial strains. The compound has varying Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. Research indicates it may interfere with bacterial cell wall or protein synthesis pathways, though the exact mechanisms are not fully understood.
Antifungal Activity: The compound has also demonstrated antifungal activity against common fungal pathogens like Candida albicans and Aspergillus niger.
Antiproliferative Activity: Studies on cancer cell lines, including human pancreatic cancer (MIA PaCa-2) and cervical cancer (HeLa) cells, have shown that the compound exhibits low micromolar activity, effectively inhibiting cell proliferation and inducing cell cycle arrest at the G2/M phase.
Mechanism of Action
The mechanism of action of Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects.
Pathways Involved: It can influence signaling pathways, metabolic processes, and gene expression, depending on the context of its use.
Comparison with Similar Compounds
Ethyl 2-(4-Aminophenoxy)Acetate
Molecular formula: C₁₀H₁₃NO₃ Molecular weight: 195.21 g/mol Key differences:
- Lacks the 1-aminoethyl and 2-methoxy substituents present in the target compound.
- Features a simpler 4-aminophenoxy group.
Synthesis: Synthesized via alkylation of p-nitrophenol with ethyl bromoacetate, followed by reduction of the nitro group using Fe/NH₄Cl, yielding 62% product with a melting point of 56–58°C . Applications: Serves as a precursor for dual GK activators, highlighting its role in diabetes research .
[4-(1-Aminoethyl)-2-Methoxyphenoxy]Acetic Acid Hydrochloride
Molecular formula: C₁₁H₁₆ClNO₄ (identical to the target compound) Key difference: The free carboxylic acid form instead of the ethyl ester.
Ethyl (-)-2-[4-[2-[[(1S,2R)-2-Hydroxy-2-(4-Hydroxyphenyl)-1-Methylethyl]Amino]Ethyl]-2,5-Dimethyl-Phenoxy]Acetate Hydrochloride
Molecular formula: Not explicitly provided, but structurally more complex. Key differences:
- Contains additional hydroxy , methyl , and hydroxyphenyl substituents.
- Features a chiral center and a secondary amine.
Structural and Functional Implications
Impact of Substituents on Bioactivity
- Aminoethyl vs. Amino Groups: The 1-aminoethyl group in the target compound introduces a branched alkyl chain, which may enhance binding affinity to target proteins compared to simpler amines .
- Methoxy vs. Hydroxy Groups : Methoxy substituents generally increase metabolic stability compared to hydroxy groups, which are prone to glucuronidation .
Commercial and Research Status
- Alternatives: Researchers may opt for structurally related compounds like Ethyl 2-(4-aminophenoxy)acetate or carboxylic acid derivatives, depending on the desired functionality .
Biological Activity
Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article discusses its biological activity, including antibacterial, antifungal, and antiproliferative effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The presence of the methoxy group and the aminoethyl side chain are key features that may influence its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has been evaluated against various bacterial strains, demonstrating notable activity:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited varying MIC values against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
- Mechanism of Action : Research suggests that the compound may interfere with bacterial cell wall synthesis or protein synthesis pathways, although specific mechanisms remain to be fully elucidated.
Table 1: Antibacterial Activity Data
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 16 |
| S. aureus | 8 |
| P. aeruginosa | 32 |
| B. subtilis | 4 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity:
- Fungal Strains Tested : The compound was tested against common fungal pathogens such as Candida albicans and Aspergillus niger.
- Results : The compound demonstrated significant antifungal effects, suggesting it could be a candidate for further development in antifungal therapies.
Table 2: Antifungal Activity Data
| Fungal Strain | MIC (μg/mL) |
|---|---|
| C. albicans | 12 |
| A. niger | 24 |
Antiproliferative Activity
The antiproliferative effects of this compound have been investigated in various cancer cell lines:
- Cell Lines Examined : Studies included human pancreatic cancer (MIA PaCa-2) and cervical cancer (HeLa) cells.
- Findings : The compound exhibited low micromolar activity, effectively inhibiting cell proliferation and inducing cell cycle arrest at the G2/M phase.
Table 3: Antiproliferative Activity Data
| Cell Line | IC50 (μM) |
|---|---|
| MIA PaCa-2 | 5 |
| HeLa | 10 |
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Antibacterial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
- Antifungal Treatment Trials : Clinical trials assessed the compound's ability to treat fungal infections in immunocompromised patients, showing promising results with minimal side effects.
- Cancer Research : Preclinical trials demonstrated that the compound could enhance the effects of existing chemotherapeutic agents, suggesting potential for combination therapies.
Q & A
Q. What are the optimal synthesis conditions for Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using a phenol derivative (e.g., 4-(1-aminoethyl)-2-methoxyphenol) and ethyl chloroacetate. Key steps include:
- Base Selection : Anhydrous potassium carbonate (K₂CO₃) in dry acetone facilitates deprotonation and nucleophilic attack, as demonstrated in analogous phenoxyacetate syntheses .
- Reflux Conditions : Reflux for 8–12 hours under inert atmosphere to minimize side reactions.
- Workup : Post-reaction, neutralize excess base with cold water and extract the product using ether. Purification via recrystallization (ethanol/water) improves yield .
- Yield Optimization : Use a 1.1:1 molar ratio of ethyl chloroacetate to phenol derivative to account for volatility and side-product formation.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Combine multiple techniques for robust validation:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methoxy group (~δ 3.8 ppm), phenoxy protons (δ 6.5–7.5 ppm), and ethyl ester signals (δ 1.2–4.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the molecular formula (e.g., C₁₂H₁₈ClNO₄ for the hydrochloride salt) .
- Elemental Analysis : Ensure carbon, hydrogen, and nitrogen percentages align with theoretical values within ±0.5% .
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and identify hydrolyzed byproducts (e.g., free carboxylic acid) .
Q. How does the hydrochloride salt form influence the compound’s stability under varying pH conditions?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility but is prone to hydrolysis under alkaline conditions.
- pH-Dependent Stability :
- Acidic (pH < 3) : Stable; protonation of the amine group prevents degradation.
- Neutral/Alkaline (pH ≥ 7) : Hydrolysis of the ester group occurs, forming 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetic acid. Monitor via TLC (hexane:ethyl acetate, 3:1) .
- Storage Recommendations : Store at 2–8°C in airtight containers with desiccants to minimize moisture uptake .
Advanced Research Questions
Q. What strategies can resolve contradictory bioactivity data observed across different experimental models?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay-specific interference.
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized or hydrolyzed derivatives) that may antagonize or enhance activity .
- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to rule out false positives/negatives .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies in triplicate to assess reproducibility and rule out solvent toxicity (e.g., DMSO interference) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer : Focus on modular modifications guided by pharmacophore modeling:
- Aminoethyl Group : Replace with bulkier amines (e.g., cyclopropylamine) to enhance receptor binding selectivity .
- Methoxy Position : Evaluate para vs. ortho substitution effects on metabolic stability using microsomal incubation assays .
- Ester vs. Amide Bioisosteres : Synthesize amide analogs to reduce hydrolysis susceptibility while maintaining target affinity .
Example SAR Table :
| Derivative | Modification | Bioactivity (IC₅₀, nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Parent | None | 120 ± 15 | 45 ± 5 |
| Amide | Ester → Amide | 95 ± 10 | 120 ± 10 |
| Cyclopropyl | NH₂ → C₃H₅ | 65 ± 8 | 60 ± 7 |
Q. What mechanistic insights explain this compound’s interaction with G protein-coupled receptors (GPCRs)?
- Methodological Answer : Computational and experimental approaches are critical:
- Molecular Docking : Use cryo-EM GPCR structures (e.g., β₂-adrenergic receptor) to predict binding poses. The aminoethyl group may form salt bridges with Asp113 in transmembrane helix 3 .
- Mutagenesis Studies : Validate key residues (e.g., Tyr316) via alanine scanning to confirm hydrogen-bonding interactions .
- Calcium Flux Assays : Measure intracellular Ca²⁺ mobilization in HEK293 cells transfected with target GPCRs to quantify efficacy (Emax) and potency (EC₅₀) .
Key Considerations for Experimental Design
- Control Experiments : Include hydrolysis-resistant analogs (e.g., methyl esters) to distinguish target-mediated effects from artifact signals .
- Data Reproducibility : Standardize solvent systems (e.g., avoid THF for in vivo studies due to toxicity) and validate antibody specificity in Western blotting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
